N1-(2-hydroxyethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
N1-(2-hydroxyethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxyethyl group, a mesitylsulfonyl group, and an oxazinan ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxyethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a diacid chloride under controlled conditions.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via a sulfonylation reaction, where mesitylene sulfonyl chloride reacts with the oxazinan intermediate in the presence of a base such as triethylamine.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is added through a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the sulfonylated oxazinan intermediate.
Formation of the Oxalamide: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxyethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The mesitylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the mesitylsulfonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the oxalamide group can produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(2-hydroxyethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide depends on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The mesitylsulfonyl group can act as a leaving group in enzymatic reactions, while the oxazinan ring may provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxyethyl)-N2-(methyl)oxalamide: Lacks the mesitylsulfonyl group, making it less reactive in certain substitution reactions.
N1-(2-hydroxyethyl)-N2-((3-(tosyl)-1,3-oxazinan-2-yl)methyl)oxalamide: Contains a tosyl group instead of a mesitylsulfonyl group, which may affect its reactivity and biological activity.
N1-(2-hydroxyethyl)-N2-((3-(benzenesulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide: Similar structure but with a benzenesulfonyl group, potentially altering its chemical and biological properties.
Uniqueness
N1-(2-hydroxyethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to the presence of the mesitylsulfonyl group, which can enhance its reactivity and specificity in chemical and biological applications. This makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S/c1-12-9-13(2)16(14(3)10-12)28(25,26)21-6-4-8-27-15(21)11-20-18(24)17(23)19-5-7-22/h9-10,15,22H,4-8,11H2,1-3H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGMADXSGYMOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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